Relevance: 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one shares this core structure, with a substituted phenyl ring (aryl group) as the arylmethylidene substituent. The presence of this scaffold in various studies suggests its potential as a pharmacophore. []
E,Z-5-Arylmethylidene-2-thioxo-1,3-thiazolidin-4-ones (IIIa and IIIb)
Compound Description: These compounds represent specific examples of 5-arylmethylidene-2-thioxo-1,3-thiazolidin-4-ones. While the exact structures of IIIa and IIIb are not fully detailed in the abstract, they are described as existing in both E and Z isomeric forms. The study highlights their reactivity with amines like benzylamine and morpholine, leading to ring-opening and disulfide formation reactions. []
Relevance: The E,Z-5-arylmethylidene-2-thioxo-1,3-thiazolidin-4-ones are directly related to 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one as they share the same base structure. The presence of E and Z isomers highlights the potential for geometric isomerism in the target compound as well. []
5-Benzylidene-3-phenylrhodanine (2)
Compound Description: This compound, also known as 5-benzylidene-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, is a specific example of a rhodanine derivative. It is shown to react with various diazomethane derivatives, displaying chemoselective behavior depending on the diazomethane substituents. []
Relevance: 5-Benzylidene-3-phenylrhodanine (2) highlights the reactivity of the rhodanine core present in 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one, particularly at the exocyclic C=C bond and the thiocarbonyl group. This reactivity could be relevant for understanding potential synthetic transformations or biological interactions of the target compound. []
Compound Description: This compound is a thiazolidine-2,4-dithione derivative, characterized by the presence of two sulfur atoms attached to the thiazolidine ring at positions 2 and 4. It acts as a diene in Diels-Alder reactions, forming thiapyranothiazole derivatives. []
Relevance: While not identical in structure to 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one, this compound shares the 5-arylmethylidene-1,3-thiazolidine core, emphasizing the potential for this structural motif to engage in Diels-Alder cycloadditions, which could be relevant to the target compound's reactivity. []
Compound Description: This class of compounds represents a specific group within the thiazolidine-2,4-dione family. They are investigated for their potential anti-inflammatory activity, suggesting the thiazolidine-2,4-dione core as a pharmacologically relevant scaffold. []
Relevance: Though 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one possesses a thioxo group at position 2 instead of the oxo group found in these analogs, the structural similarity points towards the possibility of shared biological activity, particularly in the context of inflammation. []
Compound Description: This specific compound exhibits inhibitory activity against the protein kinase ASK1 (Apoptosis signal-regulating kinase 1). It serves as a lead compound for developing therapies for neurodegenerative and cardiovascular diseases. []
Relevance: This compound shares the 2-thioxo-thiazolidin-4-one moiety with 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one. This structural similarity, coupled with its known biological activity, suggests that the target compound may also exhibit inhibitory activity towards kinases or possess other biological activities related to this shared pharmacophore. []
Compound Description: This general structure represents a series of rhodanine derivatives, synthesized from 2-mercapto-3-arylpropanoic acids. The "R" group represents various substituents on the benzyl moiety. []
Relevance: 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one clearly falls under the category of rhodanine derivatives, highlighting its potential to be synthesized using similar methodologies employed for this group of compounds. This information is valuable for synthetic planning and exploring structure-activity relationships within this class. []
Compound Description: This compound serves as a starting material for the synthesis of a spirocyclic cycloadduct (III) through its reaction with N-phenylbenzohydrazonoyl chloride (II). The study delves into the structural details of both the starting material (I) and the cycloadduct (III) using X-ray crystallography. []
Relevance: The close structural resemblance of 5-benzylidene-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (I) to 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one suggests the possibility for the latter to undergo similar cycloaddition reactions. Understanding the stereochemistry and reaction conditions employed in this study could provide insights into potential transformations and the reactivity profile of the target compound. []
Compound Description: This compound, designed as a potential anti-inflammatory agent, features a 4-thioxo-thiazolidin-2-one core substituted at the 5-position with a (1H-indol-3-yl)methylene group and at the 3-position with a 4-chlorobenzyl group. It showed significant anti-inflammatory activity in the carrageenan-induced paw edema assay. []
Relevance: While not a direct analog, LYS-5 shares structural features with 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one, particularly the presence of the 4-thioxo-thiazolidin-2-one core and the arylmethylidene substitution at the 5-position. This structural similarity, along with LYS-5's demonstrated anti-inflammatory activity, suggests that the target compound may also possess similar biological properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.